2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2S/c1-27-18(29)17-16(13-7-2-3-8-14(13)25-17)26-19(27)30-10-15(28)24-12-6-4-5-11(9-12)20(21,22)23/h2-9,25H,10H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPVFEMHOQTBQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 3-methylindole and a suitable aldehyde or ketone.
Introduction of the sulfanyl group: This step involves the reaction of the pyrimidoindole intermediate with a thiol reagent under suitable conditions to form the sulfanyl derivative.
Acetamide formation: The final step involves the reaction of the sulfanyl intermediate with an acylating agent, such as acetic anhydride, in the presence of a base to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidoindole core can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted derivatives with nucleophiles
Scientific Research Applications
2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating enzyme activities through covalent or non-covalent interactions.
Interacting with proteins: Affecting protein-protein interactions and signaling pathways.
Modulating gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications: Pyrimidoindole Derivatives
The pyrimidoindole scaffold is shared among several analogues (Table 1). Substituents on the core significantly affect activity and solubility:
- Target Compound : 3-methyl-4-oxo substitution. The methyl group may enhance lipophilicity, while the oxo group contributes to hydrogen bonding.
- Compound 27 (): 3-phenyl substitution.
- Compound : 3-(4-chlorophenyl) substitution. The chloro group introduces electron-withdrawing effects, which may alter electronic distribution and binding affinity compared to the methyl group .
Table 1: Core Modifications in Pyrimidoindole Analogues
Acetamide Substituents: Role of Aromatic and Alkyl Groups
The acetamide side chain modulates target selectivity and solubility:
- Target Compound : 3-(trifluoromethyl)phenyl. The -CF₃ group improves metabolic resistance and may enhance binding to receptors favoring electron-deficient aromatics.
- Compound 28 (): N-(3,3-dimethylbutyl).
- Compound : 3-methoxyphenyl. The methoxy (-OCH₃) group is electron-donating, which could alter electronic interactions compared to -CF₃ .
Table 2: Acetamide Substituent Comparisons
Biological Activity
2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound notable for its potential biological activities. Its structure incorporates a pyrimidoindole core, which is recognized for various pharmacological properties. This article explores the biological activity of this compound based on available research findings, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural framework that includes:
- Pyrimidoindole Core : A fused ring system combining pyrimidine and indole components.
- Sulfanyl Group : Contributing to its reactivity and biological interactions.
- Trifluoromethyl Phenyl Moiety : Enhancing lipophilicity and potentially influencing pharmacokinetics.
The biological activity of this compound likely involves:
- Target Interaction : The compound may interact with specific enzymes or receptors within cells, modulating their activity.
- Binding Affinity : The presence of functional groups allows for hydrogen bonding and hydrophobic interactions, which are critical for binding to biological macromolecules.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activities. For example:
- Antibacterial Activity : Compounds with a pyrimidoindole core have shown efficacy against various bacterial strains. In vitro studies suggest that modifications in side chains can enhance antibacterial potency against Gram-positive and Gram-negative bacteria .
Anticancer Potential
The pyrimidoindole derivatives have been explored for their anticancer properties. Studies indicate:
- Inhibition of Cancer Cell Proliferation : Similar compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Case Studies
- Synthesis and Evaluation : A study synthesized several derivatives of pyrimidoindole compounds and evaluated their biological activity. Among these, certain derivatives exhibited potent antibacterial effects with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
- Toxicity Assessment : The toxicity profiles of related compounds were assessed using hemolytic assays. Most compounds were found to be non-toxic at concentrations up to 200 µmol L^-1, indicating a favorable safety profile for further development .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the functionalization of the pyrimidoindole core. Key intermediates include:
- 3-methyl-4-oxo-pyrimido[5,4-b]indole , generated via cyclization of substituted indole derivatives with urea or thiourea under acidic conditions.
- Sulfanyl-acetamide linkage , formed by nucleophilic substitution between the thiol group of the indole core and a bromo- or chloro-acetamide derivative. Reaction optimization should focus on controlling regioselectivity during cyclization and minimizing side reactions (e.g., over-alkylation). Purification often requires column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol .
Q. How should researchers approach the structural characterization of this compound using spectroscopic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm regiochemistry of the pyrimidoindole core and the sulfanyl-acetamide linkage. Pay attention to aromatic proton splitting patterns and deshielded carbonyl signals (~170-180 ppm for acetamide C=O) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula via electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
- X-ray Crystallography: Resolve ambiguities in stereochemistry or crystal packing effects, particularly for the trifluoromethylphenyl moiety .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles.
- Emergency Procedures: In case of skin contact, wash immediately with soap and water for 15 minutes. For accidental ingestion, administer activated charcoal and seek medical attention.
- Waste Disposal: Follow institutional guidelines for halogenated organic waste due to the trifluoromethyl group .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-Response Reproducibility: Validate activity across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols to rule out cell-specific effects.
- Off-Target Profiling: Use kinase or protease inhibitor panels to identify non-specific interactions.
- Metabolic Stability Assays: Assess compound stability in liver microsomes to determine if metabolite interference explains discrepancies .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate binding to putative targets (e.g., kinases or GPCRs). Focus on the pyrimidoindole core’s π-π stacking and the trifluoromethyl group’s hydrophobic interactions.
- Molecular Dynamics (MD): Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability.
- Quantum Mechanics/Molecular Mechanics (QM/MM): Refine electronic interactions at the active site, particularly for the sulfanyl-acetamide bond .
Q. What advanced separation techniques improve purity for in vivo studies?
Methodological Answer:
- Preparative HPLC: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to isolate >98% pure batches. Monitor at 254 nm for UV-active indole rings.
- Countercurrent Chromatography (CCC): Employ hexane/ethyl acetate/methanol/water solvent systems for large-scale separations without stationary phase adsorption .
Q. How can AI-driven experimental design optimize synthetic yield?
Methodological Answer:
- Reaction Condition Screening: Train machine learning models (e.g., random forests) on historical data to predict optimal temperatures, catalysts, and solvent ratios.
- Real-Time Process Control: Integrate COMSOL Multiphysics with AI to adjust flow rates or temperatures in continuous-flow reactors, minimizing byproduct formation .
Data Contradiction Analysis
Q. How to address discrepancies in solubility measurements across studies?
Methodological Answer:
- Standardized Solvent Systems: Use USP buffers (pH 1.2–7.4) and DMSO/water mixtures for consistency.
- Dynamic Light Scattering (DLS): Detect aggregation at nano/micro scales, which may falsely lower apparent solubility.
- Thermodynamic Solubility vs. Kinetic Solubility: Clarify measurement conditions (e.g., equilibrium time, temperature) in reporting .
Key Theoretical Frameworks
Q. How to link research on this compound to broader medicinal chemistry theories?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
